N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11144675
Molecular Formula: C12H10N6OS
Molecular Weight: 286.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N6OS |
|---|---|
| Molecular Weight | 286.31 g/mol |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C12H10N6OS/c1-8-6-20-12(14-8)15-11(19)9-2-4-10(5-3-9)18-7-13-16-17-18/h2-7H,1H3,(H,14,15,19) |
| Standard InChI Key | RFYIXHOKHXUMRU-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
The compound N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic molecule that combines a thiazole ring with a tetrazole group attached to a benzamide backbone. This structure suggests potential applications in pharmaceuticals or materials science due to the presence of both thiazole and tetrazole moieties, which are known for their biological activity and stability.
Biological Activity
-
Thiazoles are known for their antimicrobial, antifungal, and antiviral properties, making them useful in pharmaceutical applications .
-
Tetrazoles are stable and can act as bioisosteres for carboxylic acids, which are important in drug design for improving pharmacokinetic properties .
Materials Science
-
Both thiazoles and tetrazoles can be used in the synthesis of polymers and other materials due to their stability and reactivity.
Research Findings and Data
Given the lack of specific data on N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, we can look at similar compounds for insights:
| Compound | Molecular Weight (g/mol) | Molecular Formula | Potential Applications |
|---|---|---|---|
| 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide | 332.4 | C13H12N6OS2 | Pharmaceutical research |
| 4-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide | 437.5 | Complex formula | Antimicrobial, antiviral |
| 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide | 487.4 | C22H20Cl2N6OS | Potential pharmaceutical use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume